molecular formula C₆H₁₁NO₂ B148384 Ethyl 3-aminocrotonate CAS No. 7318-00-5

Ethyl 3-aminocrotonate

Cat. No.: B148384
CAS No.: 7318-00-5
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The mixture is then extracted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-aminocrotonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl 3-aminocrotonate
  • Isopropyl 3-aminocrotonate
  • Ethyl 3-aminobutyrate

Comparison: this compound is unique due to its specific combination of an amino group and an ester functional group, which provides a balance of reactivity and stability. Compared to mthis compound, it has a slightly higher molecular weight and different solubility properties. Isopropyl 3-aminocrotonate, on the other hand, has a bulkier isopropyl group, which can influence its steric interactions in chemical reactions .

This compound stands out for its versatility and wide range of applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

ethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-34-6, 7318-00-5
Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl 3-aminocrotonate?

A1: this compound has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: While the provided research papers don't delve deep into detailed spectroscopic characterization, they often mention IR and NMR spectroscopy. For instance, one study utilizes IR spectroscopy to identify the presence of the ester carbonyl group in a synthesized compound derived from this compound. []

Q3: What is the primary application of this compound in organic synthesis?

A3: this compound is widely employed as a reagent in the synthesis of heterocyclic compounds, especially those containing nitrogen. Its structure, containing both an amine and an ester group, allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Q4: What is the role of this compound in the Hantzsch synthesis?

A4: The Hantzsch synthesis is a classic method for synthesizing 1,4-dihydropyridines, a class of compounds with significant pharmacological importance. In this reaction, this compound acts as one of the starting materials, reacting with an aldehyde and a β-ketoester to form the dihydropyridine ring. [, , ]

Q5: Can this compound be used to synthesize heterocyclic compounds beyond dihydropyridines?

A5: Yes, this compound has proven useful in synthesizing a wide range of heterocyclic compounds. It's been used to produce pyrano[2,3-c]pyrazole-6-ones from pyrazolone precursors, [] pyrazolo[3,4-b]pyridin-6-ones from aminopyrazolones, [] and even chromenopyridine carboxylates from 4-chloro-2H-chromene-3-carbaldehyde. []

Q6: How does modifying the structure of compounds derived from this compound affect their activity?

A6: Modifying the substituents on the dihydropyridine ring synthesized using this compound can significantly impact its biological activity. For example, introducing specific substituents at the C-4 position can influence the compound's calcium channel blocking activity, which is crucial for its antihypertensive effects. []

Q7: What is the significance of the enamine functionality in this compound?

A7: The enamine functionality is crucial for the reactivity of this compound. It allows the molecule to act as a nucleophile in reactions like the Hantzsch synthesis, where it attacks the electrophilic carbonyl group of the aldehyde. []

Q8: Are there any documented challenges regarding the stability of this compound or its derivatives?

A8: While the provided research doesn't explicitly focus on the stability of this compound itself, stability is a crucial factor often addressed when developing its derivatives, especially for pharmaceutical applications.

Q9: What analytical methods are used to characterize and quantify this compound and its derivatives?

A9: Various analytical techniques, including IR, NMR, and mass spectrometry, are commonly employed to characterize this compound and its derivatives. These techniques help elucidate the structure and confirm the identity of the synthesized compounds. [] Additionally, methods like HPLC are crucial for assessing the purity of synthesized products, especially in pharmaceutical contexts. []

Q10: Have computational methods been used to study this compound or its derivatives?

A10: Yes, computational chemistry has played a role in understanding the reactivity of this compound. One study used MO calculations to investigate the kinetics of the Hantzsch synthesis, supporting the conclusion that the Michael addition of the enamine to the benzylidene derivative is the rate-determining step. []

Q11: Have any drug delivery strategies been explored for compounds derived from this compound?

A11: While the provided research doesn't directly address specific drug delivery strategies for these derivatives, it's an active area of research for many pharmaceuticals. The development of new formulations or delivery systems could potentially enhance the efficacy and bioavailability of these compounds.

Q12: Are there any known alternatives or substitutes for this compound in specific synthetic applications?

A12: While this compound is widely used, alternative reagents like 3-aminocrotonitrile can be employed in similar reactions, such as the synthesis of 1,4-dihydropyridines. [] The choice of reagent often depends on the specific target molecule and the desired reaction conditions.

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